(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol

Catalog No.
S12292476
CAS No.
M.F
C16H18O4
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethan...

Product Name

(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol

IUPAC Name

[5-(hydroxymethyl)-2-naphthalen-1-yl-1,3-dioxan-5-yl]methanol

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C16H18O4/c17-8-16(9-18)10-19-15(20-11-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,15,17-18H,8-11H2

InChI Key

RXLOQVPGYZIOCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC3=CC=CC=C32)(CO)CO

The compound (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol is a complex organic molecule characterized by its dioxane structure and naphthalene moiety. Its molecular formula is C15H16O4C_{15}H_{16}O_4, and it features a dioxane ring substituted with a naphthyl group and two hydroxymethyl groups. This compound belongs to the class of dioxanes, which are known for their diverse applications in organic synthesis and medicinal chemistry.

The reactivity of (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol can be attributed to its functional groups. Key reactions include:

  • Esterification: The hydroxymethyl groups can react with carboxylic acids to form esters, which are useful in various chemical applications.
  • Oxidation: The alcohol functionalities may be oxidized to form aldehydes or ketones, expanding the compound's utility in synthetic pathways.
  • Substitution Reactions: The presence of the naphthyl group allows for electrophilic aromatic substitution, which can modify the aromatic system.

Research on the biological activity of (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol is limited, but compounds with similar structures have shown various pharmacological properties. Dioxane derivatives often exhibit:

  • Antimicrobial Activity: Some dioxane derivatives have been investigated for their ability to inhibit microbial growth.
  • Antioxidant Properties: Certain compounds within this class have demonstrated potential as antioxidants in biological systems.

Further studies would be necessary to elucidate specific biological effects and mechanisms of action for this particular compound.

The synthesis of (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol typically involves multi-step organic reactions. Common methods include:

  • Formation of the Dioxane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxymethylphenols and aldehydes.
  • Naphthyl Substitution: The introduction of the naphthalene group may involve Friedel-Crafts acylation or alkylation methods.
  • Hydroxymethylation: The final step often includes the introduction of hydroxymethyl groups via reactions with formaldehyde or its derivatives under basic conditions.

(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing new drug candidates due to its structural complexity.
  • Material Science: Utilized in the development of polymers or resins that require specific mechanical or thermal properties.
  • Organic Synthesis: Serves as an intermediate in various synthetic pathways for creating more complex organic molecules.

Interaction studies involving (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol could focus on:

  • Protein Binding: Investigating how this compound interacts with biological macromolecules could provide insights into its potential therapeutic uses.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems could reveal its pharmacokinetic properties.

Such studies are essential for assessing the safety and efficacy of this compound in medicinal applications.

Several compounds share structural similarities with (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Phenyl)-1,3-dioxane-5,5-diyl dimethanolC12H16O4C_{12}H_{16}O_4Similar dioxane structure with phenyl group
2,2-Dimethyl-5-hydroxymethyl-1,3-dioxaneC7H14O3C_{7}H_{14}O_3Contains hydroxymethyl substituents but lacks naphthalene
5-Methyl-1,3-dioxanC6H10O3C_{6}H_{10}O_3Simpler structure without aromatic substitution

Uniqueness

The uniqueness of (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol lies in its combination of a dioxane framework with a naphthalene moiety and two hydroxymethyl groups. This specific arrangement may confer unique chemical properties and biological activities not found in simpler analogs. The presence of the naphthalene group enhances its potential for aromatic interactions and increases lipophilicity compared to other dioxanes lacking such substituents.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.12050905 g/mol

Monoisotopic Mass

274.12050905 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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